4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound. It features a pyrimidine ring substituted with ethoxy and methyl groups, linked to a piperazine ring through a carboxamide group. The compound also has an ethoxyphenyl group attached to the piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrimidine ring: Starting from ethoxyacetaldehyde and methylamine, followed by cyclization with a suitable reagent to form the pyrimidine ring.
Substitution reactions: Introducing the ethoxy and methyl groups onto the pyrimidine ring.
Formation of the piperazine ring: Reacting ethylenediamine with a suitable carboxylic acid derivative to form the piperazine ring.
Coupling reactions: Linking the pyrimidine and piperazine rings through a carboxamide bond, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final modifications: Introducing the ethoxyphenyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
The unique combination of ethoxy and methyl groups on the pyrimidine ring, along with the ethoxyphenyl group on the piperazine ring, may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-27-17-9-7-6-8-16(17)23-20(26)25-12-10-24(11-13-25)18-14-19(28-5-2)22-15(3)21-18/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIAAIYGTZZZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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